N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride
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Overview
Description
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a chemical compound with a molecular weight of 317.69 g/mol It is characterized by the presence of an imidazole ring, a piperidine ring, and an amine group
Mechanism of Action
Target of Action
The compound N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of targets, including histamine receptors, purine receptors, and various enzymes . .
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific compound and its target. Generally, these compounds can act as agonists or antagonists at their target sites, modulating the activity of these targets
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets . For example, they can modulate the activity of enzymes involved in various metabolic pathways, influence signal transduction pathways by acting on receptors, and even interact with DNA
Pharmacokinetics
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The result of a drug’s action can be observed at the molecular and cellular levels. Imidazole derivatives can have a variety of effects, such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the piperidine ring: The imidazole derivative is then reacted with a piperidine derivative under controlled conditions to form the desired compound.
Formation of the trihydrochloride salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine: Lacks the trihydrochloride salt form.
2-(1H-imidazol-1-yl)ethanol: Contains an ethanol group instead of a piperidine ring.
1-(2-Hydroxyethyl)imidazole: Similar imidazole structure but with a hydroxyethyl group.
Uniqueness
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is unique due to its combination of an imidazole ring, a piperidine ring, and an amine group, which confer distinct chemical and biological properties. The trihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
1803604-06-9 |
---|---|
Molecular Formula |
C11H23Cl3N4 |
Molecular Weight |
317.7 |
Purity |
0 |
Origin of Product |
United States |
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